N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiomorpholinoethyl group, an isopropyl group, a methyl group, and an imidazole ring with a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as furan derivatives, have been synthesized under microwave-assisted conditions using various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Corrosion Inhibition
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has been examined for its potential applications in corrosion inhibition. For instance, studies involving similar sulfonamide compounds have highlighted their effectiveness as inhibitors for mild steel corrosion in acidic environments. These inhibitors function through adsorption to the metal surface, following the Langmuir adsorption isotherm, suggesting a protective film formation that mitigates corrosion. Spectroscopic analyses, such as Fourier transform infrared spectroscopy, have been utilized to elucidate the inhibition mechanisms, indicating complex formation between the inhibitor and metal surface (Hari Kumar Sappani & S. Karthikeyan, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-13(2)17-19-16(11-20(17)3)26(22,23)18-10-15(14-4-7-24-12-14)21-5-8-25-9-6-21/h4,7,11-13,15,18H,5-6,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCABUIAXBFRIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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